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Technical Support Center: Urinary Pregnanediol
(PdG) Analysis
This technical support guide provides researchers, scientists, and drug development

professionals with essential information on the importance of creatinine correction for urinary

pregnanediol (PdG) results. It includes frequently asked questions, troubleshooting advice,

and detailed experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What is pregnanediol (PdG) and why is it measured in urine?

Pregnanediol-3-glucuronide (PdG) is the primary urinary metabolite of progesterone, a critical

steroid hormone for regulating the menstrual cycle and maintaining a healthy pregnancy.[1][2]

Measuring urinary PdG levels offers a non-invasive way to assess progesterone production

over time.[3] This is often preferable to a single blood draw, as serum progesterone levels can

fluctuate significantly throughout the day.[1] Urinary PdG levels provide a more stable, time-

averaged indication of progesterone activity.[1][2]

Q2: What is creatinine and why is "creatinine correction" necessary?

Creatinine is a waste product derived from creatine and phosphocreatine in skeletal muscle.[4]

[5] It is released into the blood and filtered by the kidneys at a relatively constant rate.[4] The

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7821471?utm_src=pdf-interest
https://www.benchchem.com/product/b7821471?utm_src=pdf-body
https://www.benchchem.com/product/b7821471?utm_src=pdf-body
https://www.benchchem.com/product/b7821471?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Monitoring_Progesterone_Therapy_with_Urinary_Pregnanediol_3_Glucuronide_PDG.pdf
https://proovtest.com/blogs/blog/what-is-a-progesterone-metabolite-test
https://www.benchchem.com/pdf/Unlocking_Hormonal_Insights_Clinical_Applications_of_Urinary_Pregnanediol_Measurement.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Monitoring_Progesterone_Therapy_with_Urinary_Pregnanediol_3_Glucuronide_PDG.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Monitoring_Progesterone_Therapy_with_Urinary_Pregnanediol_3_Glucuronide_PDG.pdf
https://proovtest.com/blogs/blog/what-is-a-progesterone-metabolite-test
https://wwwn.cdc.gov/nchs/data/nhanes/public/2017/labmethods/ALB-CR-J-MET-Urine-Creatinine-508.pdf
https://www.cellbiolabs.com/sites/default/files/STA-378-creatinine-assay-kit.pdf
https://wwwn.cdc.gov/nchs/data/nhanes/public/2017/labmethods/ALB-CR-J-MET-Urine-Creatinine-508.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentration of analytes in a urine sample, including PdG, is highly dependent on the

individual's hydration status; a dilute sample will have lower concentrations than a concentrated

one.[6] Creatinine correction is a mathematical normalization technique that adjusts for this

variability. By expressing the PdG concentration as a ratio to the creatinine concentration (e.g.,

ng/mg creatinine), the influence of urine dilution is minimized, providing a more accurate

reflection of true hormone production.[7]

Q3: How is the creatinine-corrected PdG value calculated?

The calculation is straightforward:

Corrected PdG (ng/mg) = [Urinary PdG Concentration (ng/mL) / Urinary Creatinine

Concentration (mg/mL)]

To use consistent units, ensure that both concentrations are in the same volume unit (e.g., mL

or dL) before calculating the ratio.

Q4: What are the typical urinary creatinine ranges?

Normal creatinine levels vary based on factors like age, sex, and muscle mass.[6][8] It's crucial

to consider these factors when interpreting results.

Population
Typical Creatinine Range (
g/day )

Typical Creatinine Range
(mmol/day)

Adult Males 0.8–1.8 g/day 7.0–16.0 mmol/day

Adult Females 0.6–1.6 g/day 5.3–14.0 mmol/day

Source: University of

Rochester Medical Center.[8]

Q5: Are there limitations or controversies regarding creatinine correction?

Yes. While widely used, some studies suggest that creatinine correction may not always be

ideal. Creatinine excretion can decline with age, and in older individuals, the correction might

introduce errors, weakening the correlation between urinary PdG and serum progesterone.[9]

[10] Factors such as high protein intake, intense exercise, and certain medications can also
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alter creatinine levels, potentially affecting the accuracy of the correction.[6][11][12]

Researchers should be aware of these confounders when designing studies and interpreting

data.

Troubleshooting Guide
Issue 1: My corrected PdG results are highly variable between samples from the same subject.

Possible Cause 1: Inconsistent Sample Collection Time. First-morning urine voids are often

recommended as they are typically more concentrated and represent an overnight

accumulation.[7] Ensure a consistent collection time (e.g., always the first or second void of

the day) is maintained throughout the study.

Possible Cause 2: Fluctuations in Creatinine Excretion. Strenuous exercise or significant

changes in dietary protein intake can cause temporary fluctuations in creatinine levels.[6][12]

Advise subjects to maintain normal activity levels and a consistent diet before and during the

collection period.

Possible Cause 3: Assay Variability. Ensure that both the PdG and creatinine assays are

validated and performing within specified limits. Run quality control samples with each batch

to monitor assay performance.

Issue 2: A subject's urinary creatinine levels are consistently outside the normal range (too high

or too low).

Low Creatinine: May indicate very dilute urine, which can happen from excessive fluid intake.

[13] It can also be associated with low muscle mass, which is more common in older

individuals or those with certain medical conditions.[6][13] In the context of sample validity,

very low creatinine can sometimes be a red flag for sample adulteration (e.g., adding water).

[13]

High Creatinine: May indicate highly concentrated urine due to dehydration.[11] It is also

associated with individuals who have high muscle mass, consume a high-protein diet, or

take creatine supplements.[6][11][12] Certain medications can also interfere with creatinine

secretion, leading to elevated levels.[11]
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Issue 3: There is a poor correlation between my corrected urinary PdG and serum

progesterone results.

Possible Cause 1: Timing Mismatch. Progesterone is metabolized by the liver into PdG,

which is then excreted.[2] There is a time lag between peak serum progesterone and peak

urinary PdG. First-morning urine PdG levels typically correlate with the average serum

progesterone from the previous day.[2] Ensure the blood and urine sampling times are

logically paired to account for this metabolic delay.

Possible Cause 2: Influence of Age. As noted in the FAQs, creatinine clearance can

decrease with age. In older subjects, this can skew the corrected value, leading to a weaker

correlation with serum progesterone.[9][10] For studies involving older populations, consider

analyzing both raw and corrected PdG data.

Possible Cause 3: Metabolic Differences. Individual variations in progesterone metabolism

can affect the amount of PdG excreted. While PdG is the major metabolite, the exact

percentage can vary.[14]

Experimental Protocols
Protocol 1: Urinary Pregnanediol-3-Glucuronide (PdG)
Measurement by ELISA
This protocol describes a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: Free PdG in the urine sample competes with a fixed amount of enzyme-labeled

PdG (e.g., PdG-peroxidase) for a limited number of binding sites on a specific anti-PdG

antibody. The amount of enzyme conjugate that binds is inversely proportional to the

concentration of PdG in the sample.[1]

Sample Preparation:

Collect first-morning urine samples.[1]

Centrifuge samples (e.g., at 800 x g for 10 minutes) to pellet any particulate matter.[1]

If not assayed immediately, store supernatant at -20°C.[1]
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Prior to the assay, thaw samples and bring them to room temperature. Dilute samples in

the provided assay buffer. The optimal dilution factor should be determined empirically but

often ranges from 1:50 to 1:200.[1]

Assay Procedure (Example):

Add 50 µL of standards, controls, or diluted samples to the appropriate wells of a microtiter

plate pre-coated with a capture antibody.

Add 25 µL of PdG-peroxidase conjugate to each well.[1]

Add 25 µL of anti-PdG antibody solution to each well.[1]

Incubate the plate, typically for 2 hours at room temperature on a shaker.[1]

Wash the plate 4-5 times with wash buffer.

Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the

dark.[1]

Add 50 µL of stop solution (e.g., 1N HCl) to each well to stop the reaction.[1]

Data Analysis:

Read the absorbance at 450 nm using a microplate reader.[3]

Generate a standard curve by plotting the absorbance of the standards against their

known concentrations.

Determine the PdG concentration in the samples from the standard curve and multiply by

the dilution factor.[3]

Protocol 2: Urinary Creatinine Measurement by
Colorimetric Assay
This protocol describes a common method based on the Jaffe reaction.
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Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange

complex (creatinine-picrate).[5] The intensity of the color, measured spectrophotometrically,

is proportional to the creatinine concentration.

Sample Preparation:

Use the same urine sample as for the PdG assay.

Samples with visible particulates should be centrifuged or filtered.[5]

A minimum 1:20 dilution of the urine sample with deionized water is recommended to

minimize matrix interference.[5]

Assay Procedure (Example):

Add 50 µL of diluted creatinine standards or diluted urine samples to the wells of a 96-well

plate.[5]

Prepare the Creatinine Reaction Reagent by combining an alkaline buffer with a picric acid

solution according to the kit manufacturer's instructions.

Add 200 µL of the prepared Reaction Reagent to each well.[5]

Incubate for 30 minutes at room temperature on an orbital shaker.[5]

Data Analysis:

Read the absorbance at 490 nm using a microplate reader.[5]

Generate a standard curve and determine the creatinine concentration in the diluted

samples.

Multiply the result by the dilution factor to get the final concentration in the original urine

sample.
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Caption: Metabolic pathway of progesterone to urinary PdG.
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Caption: Experimental workflow for creatinine correction.
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Caption: Logic of normalization for hydration status.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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